molecular formula C10H12BrN3O B14848260 5-Bromo-N-cyclopentylpyrazine-2-carboxamide

5-Bromo-N-cyclopentylpyrazine-2-carboxamide

Katalognummer: B14848260
Molekulargewicht: 270.13 g/mol
InChI-Schlüssel: NOGQKGMVQCYDJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-cyclopentylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H12BrN3O, has a bromine atom at the 5th position, a cyclopentyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the pyrazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopentylpyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl4) and pyridine . This reaction typically yields the desired compound with a good yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-cyclopentylpyrazine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-cyclopentylpyrazine-2-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-N-cyclopentylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-N-cyclopentylpyrazine-2-carboxamide is unique due to its specific substitution pattern and the presence of a cyclopentyl group, which can influence its biological activity and chemical reactivity. The combination of these structural features makes it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C10H12BrN3O

Molekulargewicht

270.13 g/mol

IUPAC-Name

5-bromo-N-cyclopentylpyrazine-2-carboxamide

InChI

InChI=1S/C10H12BrN3O/c11-9-6-12-8(5-13-9)10(15)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15)

InChI-Schlüssel

NOGQKGMVQCYDJY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.